X-Gal
Overview
Description
Mechanism of Action
Target of Action
X-Gal’s primary target is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides . In molecular biology, it is often used to test for the presence of this enzyme .
Mode of Action
This compound is an analog of lactose and can be hydrolyzed by the β-galactosidase enzyme . When cleaved by β-galactosidase, this compound yields galactose and 5-bromo-4-chloro-3-hydroxyindole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo , an intensely blue product which is insoluble . This compound itself is colorless, so the presence of the blue-colored product may therefore be used as a test for the presence of active β-galactosidase .
Biochemical Pathways
The hydrolysis of this compound by β-galactosidase is a key step in the Lac operon pathway, a classic model of gene regulation . The blue product formed by the hydrolysis of this compound is often used as a reporter to visually indicate the activity of the Lac operon .
Pharmacokinetics
Once inside the cell, it can be cleaved by intracellular β-galactosidase .
Result of Action
The cleavage of this compound by β-galactosidase results in the formation of an intensely blue product . This color change provides a visual indication of the presence and activity of β-galactosidase, allowing researchers to identify cells that express this enzyme . This is particularly useful in techniques such as blue/white screening in bacterial cloning .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-3-indolyl beta-galactoside serves as a substrate for the enzyme beta-galactosidase. In biochemical reactions, beta-galactosidase cleaves the glycosidic bond in 5-Bromo-4-chloro-3-indolyl beta-galactoside, resulting in the formation of 5-bromo-4-chloro-3-hydroxyindole. This intermediate compound then dimerizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo . This reaction is utilized in various assays to detect the presence and activity of beta-galactosidase, making 5-Bromo-4-chloro-3-indolyl beta-galactoside a crucial component in molecular biology and biochemistry.
Cellular Effects
5-Bromo-4-chloro-3-indolyl beta-galactoside influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing the lacZ gene, which encodes beta-galactosidase, the presence of 5-Bromo-4-chloro-3-indolyl beta-galactoside leads to the production of a blue color, indicating enzyme activity . This chromogenic reaction is used to monitor gene expression and cellular metabolism. Additionally, the blue product formed can be used to visualize and quantify the extent of gene expression in various cell types.
Molecular Mechanism
The molecular mechanism of 5-Bromo-4-chloro-3-indolyl beta-galactoside involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to form the blue indigo dye . This reaction is highly specific to beta-galactosidase, making 5-Bromo-4-chloro-3-indolyl beta-galactoside an ideal substrate for detecting this enzyme’s activity. The blue color produced serves as a visual marker for the presence of beta-galactosidase, allowing researchers to study gene expression and enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-3-indolyl beta-galactoside can change over time. The stability of the compound is influenced by factors such as temperature, light, and pH. It is known to be sensitive to moisture and light, requiring storage under inert gas and protection from light to maintain its stability . Over time, degradation of 5-Bromo-4-chloro-3-indolyl beta-galactoside can affect its efficacy in assays, leading to reduced sensitivity and accuracy in detecting beta-galactosidase activity.
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-4-chloro-3-indolyl beta-galactoside vary with dosage. At lower doses, the compound effectively serves as a substrate for beta-galactosidase, producing the characteristic blue color. At higher doses, potential toxic or adverse effects may be observed . It is crucial to optimize the dosage to achieve accurate and reliable results while minimizing any negative impact on the animal models used in the studies.
Metabolic Pathways
5-Bromo-4-chloro-3-indolyl beta-galactoside is involved in metabolic pathways related to galactose metabolism. The compound is hydrolyzed by beta-galactosidase, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole . The galactose produced can enter glycolysis or other metabolic pathways, while the indole derivative undergoes further chemical transformations to form the blue indigo dye. This metabolic process is essential for the chromogenic detection of beta-galactosidase activity in various biological samples.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloro-3-indolyl beta-galactoside is transported and distributed based on its chemical properties. The compound is cell-permeant, allowing it to diffuse across cell membranes and reach intracellular beta-galactosidase . Once inside the cell, it interacts with the enzyme, leading to the production of the blue dye. The distribution of 5-Bromo-4-chloro-3-indolyl beta-galactoside within tissues depends on factors such as tissue permeability, enzyme expression levels, and the presence of transporters or binding proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indolyl beta-galactoside is primarily determined by the localization of beta-galactosidase. In cells expressing the lacZ gene, beta-galactosidase is typically localized in the cytoplasm . Consequently, 5-Bromo-4-chloro-3-indolyl beta-galactoside is also found in the cytoplasm, where it undergoes hydrolysis by the enzyme. The resulting blue dye accumulates in the cytoplasm, providing a visual marker for beta-galactosidase activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl beta-galactoside involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-D-galactopyranoside. This reaction typically requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants . The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-4-chloro-3-indolyl beta-galactoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl beta-galactoside primarily undergoes hydrolysis when exposed to beta-galactosidase. This hydrolysis reaction cleaves the glycosidic bond, resulting in the formation of 5-bromo-4-chloro-3-hydroxyindole .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-galactosidase and a suitable buffer solution to maintain the pH. The reaction is often carried out at room temperature, and the progress can be monitored by the appearance of a blue color .
Major Products Formed
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl beta-galactoside has a wide range of applications in scientific research:
Molecular Biology: It is used for blue-white screening to identify recombinant bacterial colonies that express beta-galactosidase.
Histochemistry: The compound is used to detect beta-galactosidase activity in tissue samples, allowing for the visualization of enzyme activity in situ.
Bacteriology: It is employed to identify bacterial strains that produce beta-galactosidase, aiding in the characterization of microbial species.
Biotechnology: The compound is used in various assays to monitor gene expression and enzyme activity.
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-galactoside is unique in its ability to produce a blue color upon hydrolysis, making it highly useful for visual assays. Similar compounds include:
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-gal): This compound is hydrolyzed by alpha-galactosidase instead of beta-galactosidase.
4-Methylumbelliferyl-beta-D-galactoside (MUG): This compound produces a fluorescent product upon hydrolysis by beta-galactosidase.
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide (X-gluc): This compound is used to detect beta-glucuronidase activity and produces a blue color similar to X-Gal.
These compounds share similar applications but differ in the specific enzymes they target and the type of detectable signal they produce.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-AEOCFKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11259 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7240-90-6 | |
Record name | X-gal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7240-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-bromo-4-chloroindol-3-yl-β-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMO-4-CHLOROINDOL-3-YL .BETA.-D-GALACTOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V595OG374W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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